molecular formula C13H26N2 B13627855 n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-2-amine

n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-2-amine

Cat. No.: B13627855
M. Wt: 210.36 g/mol
InChI Key: ZJJMLUWGTRRCIJ-UHFFFAOYSA-N
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Description

N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-2-amine is a synthetic organic compound of significant interest in medicinal chemistry and neuropharmacology research. Its core structure incorporates an 8-azabicyclo[3.2.1]octane moiety, a tropane analogue that serves as a key pharmacophore in numerous biologically active molecules. This specific scaffold is a common feature in compounds that interact with monoamine transporter systems Source . Researchers primarily investigate this compound as a structural analog and synthetic intermediate in the design and development of novel ligands for neurotransmitter transporters. Its mechanism of action is postulated to involve the modulation of monoamine reuptake inhibition, similar to other tropane-based compounds, making it a valuable tool for studying the structure-activity relationships (SAR) of stimulant-type substances Source . The compound's primary research utility lies in advancing the understanding of neurochemical pathways, receptor binding dynamics, and for use as a reference standard in analytical methods development and forensic analysis to identify novel psychoactive substances (NPS) Source . All studies must be conducted in compliance with applicable laws and research protocols.

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

N-[2-(8-azabicyclo[3.2.1]octan-3-yl)ethyl]-N-methylpropan-2-amine

InChI

InChI=1S/C13H26N2/c1-10(2)15(3)7-6-11-8-12-4-5-13(9-11)14-12/h10-14H,4-9H2,1-3H3

InChI Key

ZJJMLUWGTRRCIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCC1CC2CCC(C1)N2

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The bicyclic 8-azabicyclo[3.2.1]octane scaffold is typically constructed via:

Recent advances focus on stereocontrolled methods to access this core with high enantiopurity, critical for biological activity.

Specific Synthetic Routes to N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-2-amine

Preparation of 3-Cyano-8-substituted-8-azabicyclo[3.2.1]octane Intermediates

According to patent WO1999029690A1, a key intermediate is 3-cyano-8-substituted-8-azabicyclo[3.2.1]octane, prepared by:

  • Reduction of a precursor compound (formula HI) using a mixture of methanol and magnesium metal or sodium/lithium borohydride in methanol, optionally with pyridine.
  • Catalytic hydrogenation with palladium catalysts under controlled pressure is also used.

Typical conditions:

Step Conditions Yield (%) Notes
Reduction with Mg/MeOH 0°C for 1 hr, then ambient ~72 Formation of magnesium methoxide thickens mixture
Borohydride reduction Methanol, pyridine optional Not stated Selective reduction of cyano group
Catalytic hydrogenation Pd catalyst, suitable pressure Not stated Alternative to chemical reduction

After reduction, aqueous workup and extraction with ethyl acetate or dichloromethane, drying over sodium sulfate, and concentration yields the cyano intermediate.

Conversion to 3-Cyano-3-hydroxy Derivatives

The cyano intermediate reacts with sodium cyanide and hydrochloric acid in organic solvents (e.g., butyl acetate or diethyl ether) at low temperatures (0–5°C) over extended times (up to 44 hours) to give 3-cyano-3-hydroxy derivatives.

Cyclization and Functionalization

Phosphorous oxychloride and pyridine are used to cyclize and convert hydroxy-cyano intermediates to bicyclic structures at low temperatures (-10 to 0°C), followed by heating to 80–88°C for 24 hours to complete the reaction.

Final Functionalization to this compound

The final step involves alkylation of the bicyclic amine nitrogen with a 2-(ethyl)-N-methylpropan-2-amine side chain. This can be achieved by:

  • Nucleophilic substitution reactions using appropriate alkyl halides or alkylating agents under controlled temperature and solvent conditions.
  • Careful control of stereochemistry is essential to maintain biological activity.

Reaction Conditions and Optimization

Reaction Step Solvent(s) Temperature Time Notes
Reduction of precursor Methanol 0°C to ambient 1 hour Formation of magnesium methoxide thickens mixture
Cyanohydrin formation Butyl acetate, MeOH 0–5°C 29–44 hours Slow addition of NaCN and HCl
Cyclization with POCl3 and pyridine Pyridine -10°C to 88°C 24 hours Exothermic; temperature control critical
Alkylation to final amine Various (e.g., DMF) Ambient to reflux Variable Requires stereochemical control

Analytical and Structural Confirmation

  • Mass spectrometry confirms molecular weight and fragmentation patterns (e.g., mass 200 M+ for intermediates).
  • Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are used to confirm stereochemistry and purity.
  • Thermal analyses such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into thermal stability.

Summary Table of Preparation Methods

Step Key Reagents/Conditions Outcome/Yield Reference
Reduction of precursor Mg in MeOH or NaBH4 in MeOH + pyridine 72% yield (cyano intermediate)
Cyanohydrin formation NaCN + HCl in butyl acetate or ether Not specified
Cyclization POCl3 + pyridine, -10 to 88°C Completion of bicyclic scaffold
Alkylation to final amine Alkyl halide or equivalent, controlled temp Formation of target compound

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

The compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-2-amine involves its interaction with neurotransmitter receptors in the central nervous system. It acts as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake . The molecular targets include serotonin and dopamine receptors, which play crucial roles in mood regulation and cognitive functions .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1513209-78-3
  • Molecular Formula : C₁₃H₂₆N₂
  • Molecular Weight : 210.36 g/mol
  • Structure : Features an 8-azabicyclo[3.2.1]octane (tropane) core linked to an ethyl chain terminated with N-methylpropan-2-amine (isopropylmethylamine) .
  • InChIKey : ZJJMLUWGTRRCIJ-UHFFFAOYNA-N .
  • Purity: 98% (commercial grade, now discontinued) .

Characterization typically involves NMR (¹H, ¹³C) and GC-MS for structural confirmation and purity assessment .

However, specific applications for this compound remain undocumented in the evidence.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of analogous 8-azabicyclo[3.2.1]octane derivatives:

Compound Name / CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) Notes
Target Compound (1513209-78-3) C₁₃H₂₆N₂ 210.36 N-methylpropan-2-amine ethyl chain 98 Discontinued; high purity
8-Methyl-N-propyl-exo (67139-56-4) C₁₁H₂₂N₂ 182.31 Exo-methyl, propylamine N/A Exo stereochemistry; simpler side chain
N-[(2-Chlorophenyl)methyl]- (735331-00-7) C₁₄H₁₉N₂Cl 250.77 Chlorophenylmethyl group N/A Aromatic substitution; higher toxicity?
10a () C₂₆H₃₀F₂N₂O₃ 468.53 Bis(4-fluorophenyl)methoxy, dimethylamino N/A Complex substituents; oxalate salt
8-N-(2-Ethylmorpholinyl)-... (111261-86-0) C₂₂H₃₃N₃O₂ 371.52 Morpholinyl-ethyl, propionanilide N/A High MW; potential for varied activity

Key Observations :

Molecular Weight & Complexity: The target compound (210.36 g/mol) is lighter than derivatives with aromatic or bulky substituents (e.g., 468.53 g/mol for 10a). Simpler side chains may enhance bioavailability but reduce receptor selectivity .

Stereochemistry :

  • Exo vs. endo configurations (e.g., 67139-56-4 in ) significantly influence pharmacological activity. The target compound’s stereochemistry is unspecified but likely impacts its interactions .

Safety Profiles :

  • The target compound is classified as hazardous (physical, health, environmental risks), similar to other tropane derivatives . Chlorophenylmethyl-substituted analogs () may pose higher environmental toxicity due to halogen content .

Pharmacological and Industrial Relevance

  • Tropane Core : Common in CNS-targeting molecules (e.g., cocaine analogs). The target compound’s isopropylmethylamine side chain may modulate dopamine or serotonin reuptake inhibition, though specific data are lacking .
  • Fluorinated Derivatives (10a-d) : Fluorine atoms enhance metabolic stability and blood-brain barrier penetration, making them candidates for neurotherapeutics .
  • Morpholinyl Derivatives () : The morpholine ring improves solubility and pharmacokinetics, favoring oral administration .

Biological Activity

The compound n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-2-amine, often referred to as a derivative of the 8-azabicyclo[3.2.1]octane structure, has garnered attention for its potential biological activities, particularly in relation to neuropharmacology and receptor interactions. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H28N2
  • Molecular Weight : 236 g/mol
  • InChIKey : IEKZCZYBOWVSQC-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors:

  • Vasopressin V(1A) Receptor Antagonism : Research has indicated that compounds within the 8-azabicyclo[3.2.1]octane class can act as selective antagonists of the vasopressin V(1A) receptor, which is implicated in various physiological processes including blood pressure regulation and social behavior .
  • Opioid Receptor Modulation : Some derivatives have shown potential as mu-opioid receptor antagonists, suggesting a role in pain management and addiction treatment .
  • Serotonin Receptor Interaction : The compound has also been studied for its effects on serotonin receptors, particularly the 5-HT7 receptor, which is associated with mood regulation and anxiety .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of the compound:

Study Biological Activity Findings
Mu-opioid receptor antagonistDemonstrated significant antagonistic activity in vitro, indicating potential for pain management applications.
Vasopressin V(1A) receptor antagonistCompounds exhibited high affinity and selectivity for the V(1A) receptor, suggesting therapeutic roles in anxiety and stress-related disorders.
5-HT7 receptor antagonistShowed antidepressant-like and anxiolytic properties in animal models, supporting its potential use in treating depression and anxiety disorders.

Case Study 1: Treatment of Depression

A study investigated the effects of an 8-azabicyclo[3.2.1]octane derivative on depressive behaviors in rodents. The results indicated a significant reduction in depressive symptoms compared to controls, highlighting its potential as an antidepressant .

Case Study 2: Pain Management

In another study focusing on pain models, this compound was administered to assess its analgesic properties. The compound effectively reduced pain responses in subjects, suggesting its utility in pain management therapies .

Q & A

What synthetic strategies are effective for constructing the 8-azabicyclo[3.2.1]octane core in this compound?

Basic Synthesis Question
The 8-azabicyclo[3.2.1]octane (tropane) scaffold is typically synthesized via Robinson-Schöpf-type cyclization or reductive amination of diketones. demonstrates that intermediates like 8-(2-(dimethylamino)ethyl)-8-azabicyclo[3.2.1]octan-3-amine can be functionalized using alkylation or nucleophilic substitution. For example, reacting the core with 2-bromo-1-(piperidin-1-yl)ethanone in CH3CN under reflux yields derivatives with >70% efficiency after purification via recrystallization .

Advanced Optimization
To improve stereochemical control, employ chiral auxiliaries or asymmetric catalysis. highlights tert-butyl-protected intermediates (e.g., tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate), which enable regioselective functionalization while minimizing side reactions. Post-synthetic deprotection with TFA/CH2Cl2 (1:1 v/v) achieves >90% recovery of the free amine .

How can conflicting NMR data arising from stereoisomerism be resolved?

Basic Characterization
Use <sup>1</sup>H and <sup>13</sup>C NMR to assign axial/equatorial protons in the bicyclic system. For instance, equatorial protons on the azabicyclo moiety typically resonate at δ 2.5–3.5 ppm, while axial protons appear upfield (δ 1.8–2.2 ppm) due to shielding effects .

Advanced Resolution
Employ 2D NMR (e.g., NOESY or ROESY) to distinguish stereoisomers. In , the endo/exo configuration of substituents on the azabicyclo ring was confirmed via cross-peaks between the N-methyl group (δ 2.3 ppm) and axial protons. For ambiguous cases, X-ray crystallography (as in ) provides definitive structural confirmation .

What methods are recommended for assessing the compound’s stability under physiological conditions?

Basic Stability Analysis
Conduct accelerated degradation studies in simulated gastric fluid (SGF, pH 1.2) and phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via HPLC-UV (λ = 254 nm) over 24–72 hours. suggests that ester or amide linkages in related analogs hydrolyze rapidly in SGF (t1/2 < 1 hour), necessitating prodrug strategies for oral delivery .

Advanced Mechanistic Studies
Use LC-MS/MS to identify degradation products. For example, oxidative deamination of the N-methylpropan-2-amine moiety generates aldehydes, which can be trapped with DNPH (2,4-dinitrophenylhydrazine) and quantified .

How does modification of the N-methylpropan-2-amine side chain influence receptor binding?

Basic Structure-Activity Relationship (SAR)
Replace the N-methyl group with bulkier substituents (e.g., isopropyl or piperidinyl) to assess steric effects. shows that piperidinyl analogs exhibit 3-fold higher affinity for monoamine transporters compared to dimethylamino derivatives, likely due to enhanced hydrophobic interactions .

Advanced Pharmacological Profiling
Use radioligand displacement assays (e.g., [<sup>3</sup>H]citalopram for serotonin transporters). notes that N-alkyl chain length correlates with off-target activity; for instance, N-isopropyl groups reduce κ-opioid receptor binding by 50% compared to N-methyl .

How can contradictions in biological activity data between in vitro and in vivo models be addressed?

Basic Data Reconciliation
Re-evaluate assay conditions: In vitro assays may lack metabolic enzymes (e.g., CYP450), leading to false negatives. Co-incubate with liver microsomes (e.g., human S9 fraction) to simulate first-pass metabolism .

Advanced Systems Pharmacology
Develop PBPK/PD models to account for tissue distribution and metabolite activity. For example, ’s naphthamide derivatives showed poor CNS penetration in vivo despite high in vitro permeability, attributed to P-glycoprotein efflux. Inhibitors like verapamil (10 µM) restored brain bioavailability by 40% .

What analytical techniques are critical for detecting impurities in scaled-up synthesis?

Basic Quality Control
Use GC-MS for volatile byproducts (e.g., residual solvents) and HPLC-PDA for non-volatile impurities. lists common tropane-related impurities, such as 3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane, which elutes at 12.3 min (C18 column, 0.1% TFA/ACN gradient) .

Advanced Characterization
Apply HRMS and <sup>19</sup>F NMR (if fluorinated impurities are present) for structural elucidation. identifies benzyl-triazole derivatives as major byproducts (m/z 429.22 [M+H]<sup>+</sup>), requiring column chromatography (silica gel, EtOAc/hexane) for removal .

How can computational modeling guide the design of analogs with improved selectivity?

Basic Docking Studies
Perform molecular docking (e.g., AutoDock Vina) into homology models of target receptors. ’s imidazopyridine-carboximidamide analogs showed >80% docking score correlation with experimental IC50 values for kinase targets .

Advanced Free Energy Calculations
Use MM-GBSA to predict binding affinities. For the azabicycloethyl moiety, ΔG calculations revealed that replacing N-methyl with cyclopropylmethyl improves van der Waals interactions by 2.1 kcal/mol, aligning with ’s SAR data .

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